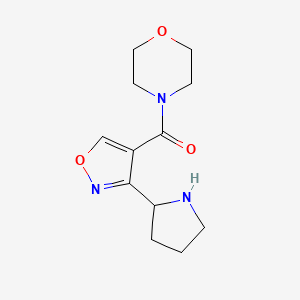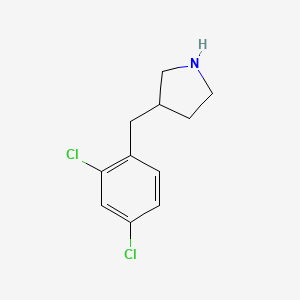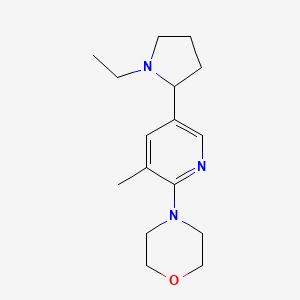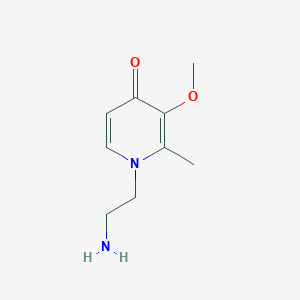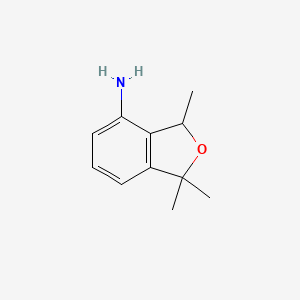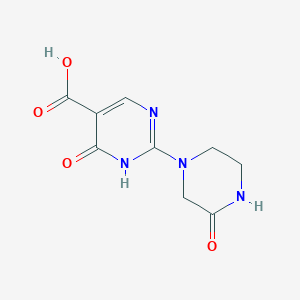
4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a piperazine ring attached to the pyrimidine core, with a hydroxyl group at the 4th position and a carboxylic acid group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of a suitable piperazine derivative with a pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学的研究の応用
4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials with specific properties
作用機序
The mechanism of action of 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key metabolic enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazole-pyrimidine hybrids .
Uniqueness
What sets 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C9H10N4O4 |
|---|---|
分子量 |
238.20 g/mol |
IUPAC名 |
6-oxo-2-(3-oxopiperazin-1-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O4/c14-6-4-13(2-1-10-6)9-11-3-5(8(16)17)7(15)12-9/h3H,1-2,4H2,(H,10,14)(H,16,17)(H,11,12,15) |
InChIキー |
NSRSOTVDUNALIQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)C2=NC=C(C(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)
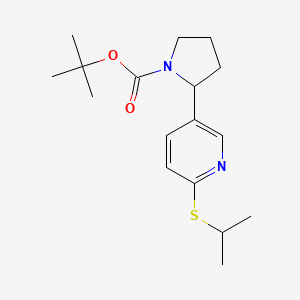
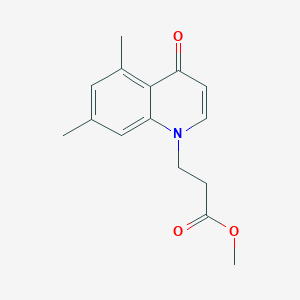
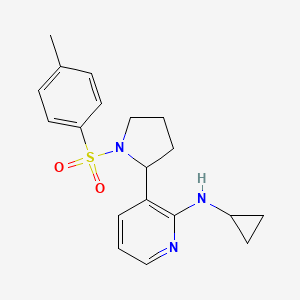
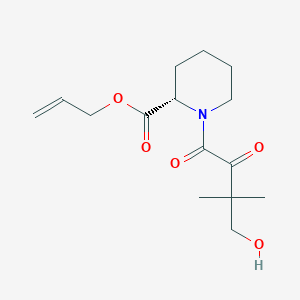
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)
![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
